Octaziridinocyclotetraphosphazene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4421-61-8 |
|---|---|
Molecular Formula |
C16H32N12P4 |
Molecular Weight |
516.4 g/mol |
IUPAC Name |
2,2,4,4,6,6,8,8-octakis(aziridin-1-yl)-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C16H32N12P4/c1-2-21(1)29(22-3-4-22)17-30(23-5-6-23,24-7-8-24)19-32(27-13-14-27,28-15-16-28)20-31(18-29,25-9-10-25)26-11-12-26/h1-16H2 |
InChI Key |
BMSHQLXTIBWGSV-UHFFFAOYSA-N |
SMILES |
C1CN1P2(=NP(=NP(=NP(=N2)(N3CC3)N4CC4)(N5CC5)N6CC6)(N7CC7)N8CC8)N9CC9 |
Canonical SMILES |
C1CN1P2(=NP(=NP(=NP(=N2)(N3CC3)N4CC4)(N5CC5)N6CC6)(N7CC7)N8CC8)N9CC9 |
Other CAS No. |
4421-61-8 |
Synonyms |
octaziridinocyclotetraphosphazene |
Origin of Product |
United States |
Synthetic Methodologies for Octaziridinocyclotetraphosphazene and Its Derivatives
Synthesis from Halogenated Cyclotetraphosphazene Precursors
The synthesis of Octaziridinocyclotetraphosphazene from octachlorocyclotetraphosphazene (B1205224) is a classic example of a nucleophilic substitution reaction at a phosphorus center.
The foundational reaction for the synthesis of this compound involves the treatment of octachlorocyclotetraphosphazene with an excess of aziridine (B145994). Aziridine, a three-membered heterocyclic amine, acts as the nucleophile, attacking the electron-deficient phosphorus atoms of the cyclotetraphosphazene ring and displacing the chloride ions. A suitable acid scavenger, such as triethylamine (B128534), is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the fully substituted product.
N₄P₄Cl₈ + 16 C₂H₄NH → N₄P₄(NC₂H₄)₈ + 8 C₂H₄NH₂Cl
This reaction would likely be carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the hydrolysis of the P-Cl bonds and the opening of the aziridine ring.
The substitution of chlorine atoms on the cyclotetraphosphazene ring is a stepwise process. The kinetics of the reaction would be influenced by several factors, including the concentration of the reactants, the temperature, and the nature of the solvent. Initially, the substitution of the first few chlorine atoms is expected to proceed relatively quickly. However, as more bulky aziridinyl groups are attached to the phosphazene ring, steric hindrance may significantly slow down the rate of subsequent substitutions.
The substitution pattern can also be influenced by the reaction conditions. While a geminal (both chlorines on the same phosphorus atom) or non-geminal (chlorines on different phosphorus atoms) substitution pattern is possible, the use of a large excess of aziridine and a strong base would favor the complete substitution to yield the desired octakis(aziridinyl)cyclotetraphosphazene.
To achieve a high yield and purity of this compound, several reaction parameters would need to be meticulously optimized.
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | Large excess of aziridine (e.g., >16 equivalents) | To ensure complete substitution of all eight chlorine atoms and to act as a solvent in some cases. |
| Acid Scavenger | Triethylamine or a similar non-nucleophilic base | To effectively neutralize the HCl byproduct without competing with the aziridine nucleophile. |
| Solvent | Anhydrous aprotic solvents (e.g., THF, diethyl ether) | To prevent unwanted side reactions such as hydrolysis and ring-opening of aziridine. |
| Temperature | Low to moderate temperatures (e.g., 0 °C to room temperature) | To control the reaction rate and minimize potential side reactions. |
| Reaction Time | Dependent on temperature and reactant concentrations, likely several hours to days | To allow for the complete substitution of all chlorine atoms, which can be slow due to steric hindrance. |
Purification of the final product would likely involve filtration to remove the triethylamine hydrochloride salt, followed by removal of the solvent and excess reactants under reduced pressure. Further purification might be achieved through recrystallization or column chromatography.
Synthetic Pathways for this compound Derivatives
The synthesis of derivatives of this compound could be approached in two primary ways: post-synthetic modification of the aziridine rings or by using substituted aziridines in the initial synthesis.
Once this compound is synthesized, the aziridine rings themselves can be subjected to further chemical transformations. A key reaction of aziridines is their ring-opening by various nucleophiles under acidic or thermal conditions. For instance, treatment with hydrogen halides could lead to the formation of halo-amino derivatives. However, controlling the regioselectivity of the ring-opening on a polysubstituted phosphazene core would be a significant challenge.
The versatile phosphazene chemistry allows for the creation of complex architectures such as spiro and ansa compounds.
Spiro-Cyclotetraphosphazenes: These compounds are formed when a bidentate nucleophile reacts with two geminal P-Cl bonds on the same phosphorus atom. To create a spiro-aziridinyl derivative, one would need a di-aziridinyl ligand, which is not a common reagent. A more plausible approach would be to first create a spiro-diol or -diamine cyclotetraphosphazene and then attempt to functionalize the remaining P-Cl bonds with aziridine.
Ansa-Cyclotetraphosphazenes: Ansa-compounds are formed when a bidentate nucleophile bridges two non-geminal phosphorus atoms. Similar to spiro compounds, the direct formation of ansa-aziridinyl structures is synthetically challenging. A more feasible route would involve the reaction of octachlorocyclotetraphosphazene with a long-chain diol or diamine to form the ansa bridge, followed by the substitution of the remaining chlorine atoms with aziridine. The flexibility of the cyclotetraphosphazene ring makes the formation of ansa structures more favorable compared to the more rigid cyclotriphosphazene (B1200923) ring.
Functionalization through Diverse Amine Reactants
The functionalization of the octachlorocyclotetraphosphazene ([N=PCl₂]₄) ring is primarily achieved through nucleophilic substitution reactions, where the highly reactive P-Cl bonds are replaced by P-N bonds. The use of a wide array of amine nucleophiles allows for the creation of a vast library of derivatives with tailored properties. This versatility is central to the importance of cyclophosphazenes in materials science and medicinal chemistry. nih.gov
The reaction of octachlorocyclotetraphosphazene with primary or secondary amines typically leads to the replacement of chlorine atoms with amino groups. The degree of substitution can be controlled by the stoichiometry of the reactants. The synthesis of the titular compound, this compound, is a classic example where all eight chlorine atoms are substituted by the secondary amine, aziridine.
When bifunctional amines, such as diamines, are used, the reaction pathways become more complex, leading to several distinct structural motifs depending on reaction conditions and the nature of the diamine.
Spirocyclic Compounds: These are formed when a diamine reacts with two chlorine atoms on the same phosphorus atom. This intramolecular cyclization is favored by diamines with shorter chain lengths that can easily span the distance to form a stable ring at a single phosphorus center.
Ansa Compounds: An ansa structure is created when a diamine bridges two different phosphorus atoms within the same cyclophosphazene ring. This type of intramolecular bridging is less common and depends on the flexibility and length of the diamine linker.
Intermolecular Bridged (Bino) Compounds: When a diamine links two separate cyclophosphazene rings, an intermolecularly bridged or "bino" structure is formed. This leads to the creation of dimeric or oligomeric structures.
The specific product obtained is influenced by factors such as the concentration of the reactants, the solvent, the presence of a base (to scavenge the HCl byproduct), and the specific stereochemistry of the reactants.
| Amine Reactant Type | Description of Reaction with [N=PCl₂]₄ | Primary Product Architectures |
|---|---|---|
| Monofunctional Primary/Secondary Amines (e.g., Aziridine, Alkylamines) | Stepwise or full substitution of chlorine atoms by amino groups. Stoichiometry controls the degree of substitution. | Partially or fully substituted aminophosphazenes (e.g., this compound). |
| Short-chain Diamines (e.g., Ethylenediamine) | Typically undergoes geminal substitution, reacting with two chlorine atoms on the same phosphorus atom. | Spirocyclic structures. |
| Flexible, Medium-chain Diamines | Can lead to intramolecular bridging between two phosphorus atoms on the same phosphazene ring. | Ansa structures. |
| Long-chain or Rigid Diamines | Favors reaction between two separate phosphazene rings, acting as a linker. | Intermolecularly bridged (bino) structures, leading to dimers or polymers. |
Emerging Synthesis Strategies for Cyclophosphazene Compounds
While the classic synthesis of cyclic phosphazenes involves the ammonolysis of phosphorus pentachloride (PCl₅), which yields a mixture of cyclic homologues (primarily the trimer and tetramer) and linear polymers, modern research focuses on methods that offer greater control over ring size and molecular weight distribution. nih.gov
One of the most significant advances is the living cationic polymerization of phosphoranimines. nih.govdtic.mil This ambient temperature method involves the reaction of a monomer, such as trichlorotrimethylsilylphosphoranimine (Cl₃P=NSiMe₃), with a catalytic amount of an initiator like PCl₅. acs.org This process allows for the controlled growth of linear poly(dichlorophosphazene) (B1141720) chains, [N=PCl₂]n. dtic.milacs.org The key advantage is that the polymerization is "living," meaning the polymer chains remain active. acs.org This allows for precise control over the polymer chain length by adjusting the monomer-to-initiator ratio. dtic.mil
Building on this, an innovative strategy for producing cyclic phosphazenes of a specific size has been developed. nih.gov This method involves two main stages:
Synthesis of Linear Oligomers: First, short linear phosphazene oligomers with a defined chain length (e.g., Cl[PCl₂=N]₃–PCl₃⁺PCl₆⁻, a precursor for the tetramer) are synthesized via controlled living cationic polymerization. nih.gov
Controlled Cyclization: The purified linear oligomer is then induced to cyclize into the desired ring structure. This cyclization does not occur merely with heating; it requires a cyclization agent such as hexamethyldisilazane (B44280) (HMDS) or ammonium (B1175870) chloride (NH₄Cl). nih.gov These agents facilitate the intramolecular ring-closing reaction, yielding the cyclic phosphazene of the corresponding size with high selectivity. For example, a linear tetraphosphazene precursor can be efficiently converted into the cyclic tetramer, octachlorocyclotetraphosphazene. nih.gov
This controlled cyclization approach represents a paradigm shift, moving from separating a mixture of rings to the targeted synthesis of a specific ring size, which is crucial for producing precursors like octachlorocyclotetraphosphazene for specialized applications. nih.gov
| Strategy | Description | Key Advantages | Relevant Precursor |
|---|---|---|---|
| Classical Ammonolysis | Reaction of PCl₅ with NH₄Cl at high temperatures. | Well-established, one-pot synthesis. | [N=PCl₂]n (mixture of n=3, 4, 5...) |
| Living Cationic Polymerization | PCl₅-initiated polymerization of a monomer like Cl₃P=NSiMe₃ at room temperature. dtic.milacs.org | Control over molecular weight, narrow polydispersity, produces linear polymers. acs.orgmdpi.com | Cl[PCl₂=N]n–PCl₃⁺PCl₆⁻ |
| Controlled Cyclization of Linear Oligomers | Two-step process: 1) Synthesis of a linear oligomer of specific length. 2) Cyclization using an agent like HMDS or NH₄Cl. nih.gov | High selectivity for a specific ring size (e.g., trimer, tetramer). Avoids complex separation of mixtures. nih.gov | [N=PCl₂]₄ (from a linear n=4 precursor) |
Advanced Structural Elucidation and Stereochemical Analysis of Octaziridinocyclotetraphosphazene
Spectroscopic Characterization Techniques
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) AbsorptionUV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of Octaziridinocyclotetraphosphazene would likely show absorptions in the ultraviolet region, corresponding to π → π* and n → π* transitions within the phosphazene ring and the aziridinyl substituents.
Without access to primary research articles detailing the synthesis and full spectroscopic characterization of this compound, the generation of accurate and scientifically sound data tables for these analytical techniques is not possible. Such data is essential for a comprehensive and authoritative discussion as requested.
It is plausible that this detailed spectroscopic information exists within specialized, non-public industrial research, or in older, less-digitized academic publications. However, based on the available resources, a complete spectroscopic profile of this compound cannot be compiled at this time.
Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF MS)
Mass spectrometry is a cornerstone for determining the molecular weight and probing the fragmentation of complex molecules like this compound. Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly well-suited for this purpose as they can ionize thermally labile molecules with minimal fragmentation, allowing for the clear observation of the molecular ion. mdpi.com
Electrospray Ionization-Mass Spectrometry (ESI-MS): In ESI-MS, a solution of the analyte is passed through a highly charged capillary, generating an aerosol of charged droplets. youtube.com Due to the numerous basic nitrogen atoms in both the phosphazene ring and the aziridinyl substituents, this compound is expected to readily form protonated molecules, [M+H]⁺, in the positive ion mode. The high resolution of modern mass spectrometers allows for the exact mass of this ion to be measured, which can confirm its elemental composition, C₁₆H₃₂N₁₂P₄. Tandem MS (MS/MS) experiments on the isolated [M+H]⁺ ion would likely show sequential loss of the aziridinyl groups (C₂H₄N, 42 Da), providing definitive structural information.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF is another powerful soft ionization technique where the analyte is co-crystallized with a matrix and ionized by a laser pulse. mdpi.com This method typically produces singly charged ions, simplifying the resulting spectrum. mdpi.com For this compound, MALDI-TOF would be expected to produce a prominent peak corresponding to the protonated molecule [M+H]⁺. The time-of-flight analyzer also provides high resolution and mass accuracy.
Below is a table of expected ionic species in the mass spectrum of this compound.
| Ion Formula | Description | Theoretical m/z |
| [C₁₆H₃₂N₁₂P₄+H]⁺ | Protonated Molecular Ion | 517.20 |
| [C₁₆H₃₂N₁₂P₄+Na]⁺ | Sodium Adduct | 539.18 |
| [C₁₄H₂₈N₁₁P₄]⁺ | Loss of one aziridinyl group | 475.16 |
| [C₁₂H₂₄N₁₀P₄]⁺ | Loss of two aziridinyl groups | 433.12 |
Stereochemical Analysis of this compound Systems
Stereochemistry describes the three-dimensional arrangement of atoms in a molecule. mdpi.com In cyclic systems like phosphazenes, stereochemical considerations are crucial for understanding their properties and potential applications.
A chiral center is typically a carbon atom bonded to four different groups. In this compound, the key atoms to consider for chirality are the phosphorus atoms of the ring. Each phosphorus atom is bonded to two nitrogen atoms within the P₄N₄ ring and two identical aziridinyl (NC₂H₄) groups. Because each phosphorus atom is bonded to two identical substituent groups, there are no chiral centers in the molecule. Consequently, the molecule is achiral and does not exhibit enantiomerism (it is superimposable on its mirror image).
Despite being achiral, this compound can exhibit a complex form of geometrical isomerism. This arises from the different possible spatial orientations of the aziridinyl groups with respect to a reference plane of the puckered phosphazene ring. researchgate.netyoutube.comyoutube.com
For a substituent on a P atom, it can be considered "up" (cis) or "down" (trans) relative to its neighbors. With eight substituent groups on four phosphorus atoms, a multitude of geometrical isomers are theoretically possible. These isomers are diastereomers of each other—stereoisomers that are not mirror images. mdpi.com
The table below illustrates some of the potential, simplified isomeric relationships based on the orientation of the two aziridinyl groups on each phosphorus atom relative to the ring's local plane.
| Isomer Type | Description of Substituent Orientation |
| all-cis | All aziridinyl groups on the same side of the ring's local planes. |
| all-trans | Aziridinyl groups on opposite sides of the ring's local planes. |
| cis-trans mixed | Various combinations of cis and trans orientations around the ring. |
Each of these distinct geometrical isomers would likely favor a specific ring conformation (boat, chair, etc.) to minimize steric hindrance between the aziridinyl groups and would possess different physical properties, such as melting point, solubility, and spectroscopic characteristics. nih.gov The interconversion between these isomers would require significant energy to break and reform P-N bonds, meaning they are configurationally stable under normal conditions.
Conformational Dynamics
The conformational landscape of the cyclotetraphosphazene ring system is inherently complex due to the flexibility of the eight-membered (–P=N–)₄ ring. Unlike smaller, more rigid cyclic structures, the N₄P₄ ring is not planar. It adopts various puckered conformations to alleviate the inherent ring strain, which arises from a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between substituents on adjacent atoms). The dynamic nature of this ring is central to understanding the stereochemical behavior of its derivatives, including this compound.
The substitution of eight aziridinyl groups, one on each phosphorus atom, introduces significant steric and electronic effects that govern the equilibrium between possible conformers. The conformational dynamics of this compound are therefore a balance between the intrinsic preferences of the inorganic ring and the steric demands of the bulky substituents.
Research on analogous cyclotetraphosphazene structures has established that the ring can exist in several non-planar forms, most commonly described as chair, boat, and saddle (or tub) conformations. The energy barriers between these conformations are generally low, allowing for rapid interconversion at room temperature, a process that can often be studied using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.
The presence of eight substituent groups means that steric repulsion between the aziridinyl moieties plays a dominant role in determining the most stable conformation. The molecule will preferentially adopt a shape that maximizes the distance between these groups. In any given conformation, the aziridinyl groups can be oriented in positions analogous to the axial and equatorial positions in cyclohexane (B81311) chemistry. Conformations that place a majority of the bulky aziridinyl groups in less sterically hindered, equatorial-like positions are expected to be lower in energy and thus more populated at equilibrium.
While specific experimental data on the conformational energy landscape of this compound is not extensively detailed in the literature, the principles derived from related structures allow for a qualitative assessment of its likely dynamic behavior. The molecule is not static but exists as a dynamic equilibrium of multiple interconverting conformers.
Table 1: Theoretical Conformational Analysis of the Cyclotetraphosphazene Ring
This table provides a qualitative comparison of the principal theoretical conformations available to the N₄P₄ ring system. The relative stabilities and characteristics are generalized and would be specifically influenced by the steric and electronic nature of the substituents, such as the aziridinyl groups in this compound.
Reactivity and Functionalization of Octaziridinocyclotetraphosphazene
Reactivity of the Aziridine (B145994) Ring Systems
The eight aziridine rings appended to the cyclotetraphosphazene core are the primary sites of reactivity, imparting functionalities that are crucial for polymerization and material modification. The strained three-membered ring of aziridine is susceptible to attack by various reagents, leading to a range of chemical transformations.
Ring-Opening Reactions with Nucleophiles
The aziridinyl groups of Octaziridinocyclotetraphosphazene can undergo ring-opening reactions when subjected to nucleophilic attack. This reactivity is analogous to that of epoxides and is a cornerstone of its utility in polymer chemistry. The reaction is typically initiated by the protonation of the aziridine nitrogen, which activates the ring towards nucleophilic attack. Subsequent attack by a nucleophile results in the opening of the strained ring.
A variety of nucleophiles can be employed for this purpose, including amines, alcohols, and carboxylic acids. For instance, the reaction with primary amines introduces new functional side chains, the properties of which can be tailored by the choice of the amine. Similarly, alcohols can react to form amino ether linkages, while carboxylic acids can yield amino ester derivatives. The general mechanism for the acid-catalyzed ring-opening of an aziridine ring by a nucleophile (Nu-H) is a well-established process.
While specific studies detailing these reactions on this compound are not extensively documented in publicly available research, the principles derived from studies on other aziridinyl phosphazenes, such as hexaziridinocyclotriphosphazene (N₃P₃Az₆), are directly applicable. These reactions are fundamental to the derivatization of the molecule for specific applications.
Crosslinking Mechanisms via Aziridine Moieties
The polyfunctional nature of this compound, with its eight aziridinyl groups, makes it an excellent crosslinking agent for various polymers. The crosslinking process typically involves the ring-opening of the aziridine moieties by functional groups present on the polymer chains, such as carboxyl or hydroxyl groups.
This reaction is often thermally initiated or catalyzed by acids. For example, in a polymer matrix containing carboxylic acid groups, the aziridine rings can be protonated, followed by nucleophilic attack from the carboxylate anions. This leads to the formation of a stable covalent bond between the phosphazene crosslinker and the polymer chains, resulting in a three-dimensional network structure. The resulting crosslinked material often exhibits enhanced thermal stability, mechanical strength, and chemical resistance.
The efficiency of crosslinking is dependent on several factors, including the concentration of the phosphazene crosslinker, the temperature, and the presence of catalysts. The high functionality of this compound allows for the creation of densely crosslinked networks even at low concentrations. This property is particularly valuable in applications such as coatings, adhesives, and high-performance composites.
Reactivity of the Cyclotetraphosphazene Ring System
The cyclotetraphosphazene ring (P₄N₄) itself is a remarkably stable inorganic heterocyclic system. Its reactivity is primarily associated with the substitution of the exocyclic groups attached to the phosphorus atoms. In the case of this compound, the aziridinyl groups are already in place, having been substituted for the chlorine atoms of the precursor, octachlorocyclotetraphosphazene (B1205224) (N₄P₄Cl₈).
Furthermore, the P-N bonds in the cyclophosphazene ring exhibit a degree of flexibility, which can influence the properties of the resulting polymers and materials. The specific conformation of the eight-membered ring can also play a role in the spatial arrangement of the functional aziridinyl groups, thereby affecting their accessibility for reaction.
Derivatization Strategies for Specific Material Applications (excluding biomedical)
The unique combination of a thermally stable inorganic core and highly reactive organic side groups makes this compound a versatile building block for the synthesis of a wide array of materials with tailored properties.
Grafting and Polymerization Initiation
This compound can serve as a multifunctional core for "grafting-from" polymerization strategies. The aziridine rings can be modified to introduce initiating sites for various types of polymerization. For example, reaction of the aziridinyl groups with a suitable reagent can create cationic or radical initiators. Subsequent polymerization of a monomer from these initiating sites would result in a star-shaped polymer with a phosphazene core and multiple polymer arms.
While specific examples utilizing this compound for this purpose are not widespread in the literature, the concept is well-established for other multifunctional molecules. The resulting star polymers could exhibit unique solution and bulk properties compared to their linear counterparts, with potential applications in areas such as rheology modifiers, nanocarriers, and advanced coatings.
Formation of Macrocyclic and Polymeric Architectures
The reaction of this compound with bifunctional or multifunctional reagents can lead to the formation of complex macrocyclic and polymeric architectures. For instance, reacting the aziridinyl groups with a dicarboxylic acid under controlled conditions could lead to the formation of extended, crosslinked polymer networks.
Furthermore, intramolecular or intermolecular reactions between the aziridinyl groups could be triggered to form novel cage-like or network structures. The synthesis of such complex architectures is a promising area of research for creating materials with highly specific properties, such as molecular sieves, catalysts with defined active sites, or materials with tunable porosity. The precise control over the reaction conditions would be crucial to direct the synthesis towards the desired architecture.
Coordination Chemistry of Octaziridinocyclotetraphosphazene
Ligand Behavior and Coordination Modes
The coordination chemistry of octaziridinocyclotetraphosphazene is fundamentally shaped by the availability of its nitrogen atoms for donation to metal centers, leading to a variety of coordination modes and the formation of diverse molecular architectures.
Nitrogen Atoms as Donor Sites
The primary donor sites in this compound are the nitrogen atoms. These include both the endocyclic nitrogen atoms of the phosphazene ring and the exocyclic nitrogen atoms of the aziridinyl (ethyleneimino) substituents. The lone pair of electrons on these nitrogen atoms allows them to act as Lewis bases, donating electron density to a metal cation to form a coordinate covalent bond. The skeletal nitrogen atoms of the cyclophosphazene ring can be directly involved in coordination with metal ions, a behavior observed in related cyclophosphazene structures. researchgate.net
Multidentate Ligand Architectures
With a total of twelve nitrogen atoms—four in the P-N ring and eight in the aziridinyl groups—this compound possesses the potential to act as a multidentate ligand. This allows for the formation of complex and varied architectures. Depending on the reaction conditions, the metal ion, and the stoichiometry, the ligand can coordinate to one or more metal centers in several ways:
Monodentate: A single nitrogen atom coordinates to a metal center.
Bidentate (Chelating): Two nitrogen atoms from the same ligand molecule bind to the same metal center, forming a stable chelate ring. This can involve two adjacent aziridinyl nitrogens or a combination of ring and aziridinyl nitrogens.
Bridging: The ligand can bridge two or more metal centers, leading to the formation of binuclear or polynuclear complexes and coordination polymers. This is a common feature in the coordination chemistry of multi-site cyclophosphazene-based ligands. researchgate.net
The flexibility of the phosphazene backbone and the rotational freedom of the aziridinyl groups allow the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. researchgate.net
Synthesis of Metal Coordination Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor and reaction conditions plays a crucial role in determining the final structure and properties of the complex.
Complexation with Transition Metals
Transition metals are a primary focus in the study of cyclophosphazene coordination chemistry due to their variable oxidation states, diverse coordination geometries, and interesting magnetic and electronic properties. researchgate.net While specific studies on this compound are limited, the general principles of cyclophosphazene coordination suggest that it can form stable complexes with a range of transition metals. For instance, related cyclophosphazene ligands have been shown to coordinate with copper(II), leading to the formation of binuclear complexes. researchgate.net The synthesis would typically involve mixing a solution of the ligand with a transition metal salt, such as a halide or nitrate, and allowing the complex to form, often with gentle heating.
Complexation with Main Group and Lanthanide Metals
The coordination of cyclophosphazene-based ligands is not limited to transition metals. They have also been reported to coordinate with main group and lanthanide metal ions. researchgate.net This suggests that this compound could also form complexes with these elements. The larger ionic radii and higher coordination numbers of lanthanide ions could lead to the formation of complexes with high coordination numbers and unique geometries. The synthesis of these complexes would follow similar solution-based methods as with transition metals.
Structural Characterization of Metal-Octaziridinocyclotetraphosphazene Complexes
Infrared (IR) Spectroscopy: Can indicate coordination by showing shifts in the vibrational frequencies of the P-N ring and the N-H bonds of the aziridinyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ³¹P NMR, is highly sensitive to the chemical environment of the phosphorus atoms and can provide insights into the coordination mode of the ligand. ¹H and ¹³C NMR would characterize the aziridinyl groups.
UV-Visible Spectroscopy: Can be used to study the electronic transitions within the complex, providing information about the coordination environment of the metal ion.
Coordination Geometries and Ligand Field Effects
There is a lack of specific experimental data in the scientific literature regarding the coordination geometries and ligand field effects of metal complexes formed with this compound.
In a hypothetical scenario where this compound acts as a ligand, the coordination geometry around a metal center would be determined by several factors, including the size of the metal ion, its oxidation state, and the number of aziridine (B145994) nitrogen atoms coordinating to it. The steric bulk of the large this compound ligand would likely play a significant role. Depending on how many of the eight aziridine groups coordinate, various geometries such as tetrahedral, square planar, or octahedral could be envisioned.
Ligand field effects, which describe the interaction between the metal d-orbitals and the ligand's donor atoms, would be influenced by the nature of the nitrogen donors of the aziridine rings. The spectrochemical series, which ranks ligands based on the magnitude of the d-orbital splitting (Δ) they induce, does not specifically include this compound. However, amine ligands are generally considered to be of intermediate field strength. Spectroscopic studies, such as UV-Visible spectroscopy, would be necessary to experimentally determine the ligand field splitting parameter (10Dq) and the nephelauxetic parameter (β), which provides information about the degree of covalency in the metal-ligand bond. Without such studies, any discussion of ligand field effects remains purely speculative.
Metal-Ligand Bonding and Electron Density Distribution
Detailed studies on the metal-ligand bonding and electron density distribution in complexes of this compound are not available in the reviewed scientific literature.
The bonding between a metal ion and the aziridine nitrogen atoms of this compound would primarily involve the donation of the nitrogen lone pair electrons to vacant orbitals of the metal, forming a sigma (σ) bond. The strength and nature of this bond would depend on the electrophilicity of the metal center and the nucleophilicity of the aziridine nitrogen.
The electron density distribution within a hypothetical metal complex of this compound would be a critical factor in determining its reactivity and properties. Coordination to a metal center would be expected to draw electron density from the aziridine rings and, by extension, from the phosphazene core. This redistribution of electron density could potentially influence the planarity and bond lengths of the P-N ring. Computational studies, such as those employing Density Functional Theory (DFT), would be invaluable in mapping the electron density distribution and understanding the nuances of metal-ligand bonding. However, no such theoretical studies specifically on this compound complexes have been found.
Supramolecular Assembly through Coordination
The use of cyclophosphazenes as building blocks for supramolecular structures is a well-established area of research. The ability to substitute a variety of functional groups onto the phosphazene core allows for the design of ligands with specific coordination vectors, leading to the formation of complex architectures. While the general principles apply, specific examples utilizing this compound are not prevalent in the literature.
Formation of Coordination Polymers and Frameworks
There is a lack of specific, published research on the formation of coordination polymers and frameworks using this compound as a building block.
Coordination polymers are extended structures formed by the self-assembly of metal ions and multitopic organic or inorganic ligands. Cyclophosphazenes bearing multiple coordinating side groups have been successfully employed to create one-, two-, and three-dimensional coordination polymers. For instance, cyclotetraphosphazene derivatives with pyridylamino or pyridyloxy substituents have been shown to form 3D and 2D coordination polymers, respectively. researchgate.net
In principle, this compound, with its eight potential coordination sites, could act as a highly connected node in the formation of coordination polymers. The flexibility of the P-N ring and the rotational freedom of the P-N (exocyclic) bonds could allow for the formation of diverse and potentially porous frameworks. The choice of metal ion, with its preferred coordination geometry, and the reaction conditions would be crucial in directing the final architecture of the polymer. However, without experimental evidence, the formation and properties of such materials remain a theoretical possibility.
Metallodendrimers and Metal Clusters Utilizing Cyclophosphazene Cores
While the use of cyclophosphazenes as cores for the construction of metallodendrimers is a known strategy, specific examples based on an this compound core are not described in the available scientific literature.
Metallodendrimers are highly branched, tree-like molecules that contain metal centers either at the core, at the branching points, or on the periphery. Cyclophosphazenes are attractive as cores for dendrimers due to their well-defined structure and the ability to attach multiple dendritic wedges. The resulting metallodendrimers have applications in catalysis, materials science, and biomedicine.
Similarly, cyclophosphazene-based ligands have been used to stabilize and assemble metal clusters. These ligands can encapsulate or bridge multiple metal atoms, leading to the formation of discrete, high-nuclearity clusters. An octaphosphine ligand based on a decorated aromatic ring has been used to assemble cobalt clusters, demonstrating the potential of multidentate ligands in this area.
Theoretically, this compound could serve as a core for metallodendrimers, with dendritic arms grown from the aziridine nitrogen atoms. It could also act as a multidentate ligand to stabilize metal clusters. However, the synthesis and characterization of such specific supramolecular structures have not been reported.
Theoretical and Computational Investigations of Octaziridinocyclotetraphosphazene
Quantum Chemical Studies
Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems, providing a detailed picture of their geometric and electronic nature. For octaziridinocyclotetraphosphazene, these studies would focus on understanding the molecule's stable conformations, the distribution of electrons within its bonds, and its predicted spectroscopic characteristics.
Geometry Optimization and Conformational Energy Landscapes
The first step in the computational analysis of a molecule is typically geometry optimization, a process to find the arrangement of atoms that corresponds to the lowest energy state. researchgate.netacs.orgmdpi.comresearchgate.net For the related 1,1-diamino-3,3,5,5,7,7-hexaazidocyclotetraphosphazene, density functional theory (DFT) calculations with the B3LYP method and a 6-31G* basis set have been employed to determine its optimized geometry. nih.gov These studies indicate that the eight-membered phosphorus-nitrogen ring is not planar. nih.gov
Table 1: Selected Optimized Geometrical Parameters for a Related Azido-Substituted Cyclotetraphosphazene (1,1-diamino-3,3,5,5,7,7-hexaazidocyclotetraphosphazene)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| P-N (ring average) | 1.596 |
| P-N (azido) | 1.685 - 1.701 |
| Nα-Nβ (azido) | 1.259 - 1.261 |
| Nβ-Nγ (azido) | 1.153 - 1.154 |
| ∠N-P-N (ring) | 118.9 - 121.5 |
| ∠P-N-P (ring) | 132.6 - 136.2 |
Data sourced from DFT B3LYP/6-31G calculations on 1,1-diamino-3,3,5,5,7,7-hexaazidocyclotetraphosphazene. nih.gov Nα is the nitrogen of the azido (B1232118) group attached to phosphorus, Nβ is the central nitrogen, and Nγ is the terminal nitrogen.*
The conformational energy landscape of this compound would be complex, with various possible orientations of the eight aziridinyl groups. Identifying the global minimum energy conformation and the energy barriers between different conformers is critical for understanding its dynamic behavior. acs.orgrsc.org
Electronic Structure Analysis: HOMO-LUMO Energy Gaps
The electronic structure of a molecule is key to its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals, and the energy difference between them, the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability. youtube.comnih.govmdpi.comuni-muenchen.dewisc.edu A smaller gap generally suggests a more reactive molecule. uni-muenchen.de
For 1,1-diamino-3,3,5,5,7,7-hexaazidocyclotetraphosphazene, the HOMO-LUMO gap has been calculated to be a key factor in determining the relative stability of its isomers. nih.govnih.gov The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. In azido-substituted cyclophosphazenes, the HOMO is often located on the azido groups, while the LUMO is distributed over the phosphazene ring.
Table 2: Calculated HOMO, LUMO, and Energy Gaps for Isomers of a Related Azido-Substituted Cyclotetraphosphazene
| Isomer of 1,1-diamino-3,3,5,5,7,7-hexaazidocyclotetraphosphazene | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Isomer 1 | -7.34 | -2.01 | 5.33 |
| Isomer 2 | -7.42 | -2.15 | 5.27 |
| Isomer 3 | -7.51 | -2.23 | 5.28 |
| Isomer 4 | -7.59 | -2.31 | 5.28 |
| Isomer 5 | -7.65 | -2.37 | 5.28 |
Data sourced from DFT B3LYP/6-31G calculations. nih.gov*
These values provide an estimate of the electronic characteristics that would be expected for this compound, with the fully azido-substituted compound likely exhibiting a HOMO-LUMO gap in a similar range, influencing its potential as an energetic material.
Charge Distribution and Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive picture of bonding by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) units. nih.govnih.govresearchgate.netnih.gov This analysis reveals the charge distribution and the nature of the bonding interactions within the molecule.
In related azido-substituted cyclophosphazenes, NBO analysis shows a significant positive charge on the phosphorus atoms and a negative charge on the nitrogen atoms of the phosphazene ring, indicating the polar nature of the P-N bonds. nih.govnih.gov The nitrogen atoms of the azido groups also carry negative charges.
Table 3: NBO Charges on Selected Atoms of a Related Azido-Substituted Cyclotetraphosphazene (1,1-diamino-3,3,5,5,7,7-hexaazidocyclotetraphosphazene)
| Atom | NBO Charge (e) |
| P (average) | +1.6 to +1.8 |
| N (ring average) | -1.1 to -1.2 |
| Nα (azido) | -0.4 to -0.5 |
| Nβ (azido) | +0.2 to +0.3 |
| Nγ (azido) | -0.1 to -0.2 |
Data sourced from DFT B3LYP/6-31G calculations. nih.gov The charges can vary slightly depending on the specific position and isomer.*
Vibrational Frequency Calculations and Spectroscopic Correlations
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.netmdpi.comresearchgate.netnih.govjesusconsultancy.com These calculated frequencies can aid in the interpretation of experimental spectra and confirm the predicted molecular structure. For 1,1-diamino-3,3,5,5,7,7-hexaazidocyclotetraphosphazene, the calculated vibrational frequencies show characteristic peaks for the P-N ring vibrations and the asymmetric and symmetric stretching of the azido groups. nih.gov These theoretical spectra serve as a valuable reference for the experimental characterization of such compounds.
Molecular Dynamics and Simulation Studies
While quantum chemical studies typically focus on static molecules at absolute zero, molecular dynamics (MD) simulations provide insights into the behavior of molecules over time at finite temperatures. jesusconsultancy.com For a molecule like this compound, MD simulations could be used to study the conformational flexibility of the aziridinyl groups and the dynamics of the phosphazene ring. Such simulations would rely on a force field, a set of parameters that describe the potential energy of the system.
Prediction of Reactivity and Interaction Mechanisms (excluding biological)
The computational data gathered from quantum chemical studies can be used to predict the reactivity of this compound. The HOMO and LUMO distributions, along with the calculated electrostatic potential, can identify the most likely sites for chemical reactions. nih.gov For instance, the negatively charged regions, particularly the terminal nitrogen atoms of the azido groups, are expected to be susceptible to electrophilic attack. Conversely, the positively charged phosphorus atoms are likely targets for nucleophiles. Understanding these interaction mechanisms is crucial for the controlled synthesis of derivatives and for predicting the decomposition pathways of this energetic material. acs.org
Advanced Materials Science Applications of Octaziridinocyclotetraphosphazene and Its Polymers/derivatives Non Biological
Polyphosphazene Materials Development
The development of new polyphosphazene materials is often driven by the need for polymers with enhanced thermal stability, flame retardancy, and tailored mechanical properties. numberanalytics.comrsc.org The versatility of polyphosphazene chemistry allows for the synthesis of a wide array of polymers with finely tuned characteristics by modifying the side groups attached to the phosphorus-nitrogen backbone. nih.govnih.gov
While linear polyphosphazenes are typically synthesized through the ring-opening polymerization of cyclic precursors like hexachlorocyclotriphosphazene, wikipedia.orgnih.gov the potential of octaziridinocyclotetraphosphazene as a monomer is an area of scientific interest. However, its more immediate and practical application lies in its role as a potent crosslinking agent. dtic.milresearchgate.net
Crosslinking agents are crucial for transforming linear polymers into robust, three-dimensional networks, which enhances their mechanical strength, thermal stability, and chemical resistance. The aziridinyl groups of this compound are highly reactive and can undergo ring-opening reactions with various functional groups present in other polymers, such as carboxylic acids, amines, and thiols. researchgate.netgoogle.com This reaction forms stable covalent bonds, effectively creating a crosslinked network. It is believed that the aziridine (B145994) group reacts with pendent acid functional groups of an acid functional (meth)acrylate copolymer to form a carboxyethyleneamino linkage. google.com
The multifunctional nature of this compound, with its eight aziridinyl groups, allows for a high degree of crosslinking, which can significantly improve the properties of a wide range of polymers. This makes it a valuable component in the formulation of high-performance adhesives, coatings, and elastomers.
| Potential Role of this compound | Mechanism | Resulting Polymer Properties |
| Monomer | Ring-opening polymerization (theoretical) | Formation of a polyphosphazene with aziridinyl side chains |
| Crosslinking Agent | Ring-opening reaction of aziridinyl groups with functional groups of other polymers | Enhanced mechanical strength, thermal stability, and chemical resistance |
One of the hallmark properties of polyphosphazenes is their exceptional thermal stability, which is attributed to the strong and stable phosphorus-nitrogen backbone. dtic.mildtic.miltandfonline.com The incorporation of phosphazene units into other polymer systems, either as part of the main chain or as a crosslinking agent, can impart this desirable characteristic. mdpi.com
When this compound is used to crosslink other polymers, the resulting network benefits from the inherent thermal stability of the phosphazene ring. Furthermore, upon thermal degradation, phosphazene-containing materials tend to form a protective char layer, which acts as a barrier to heat and mass transfer, thus inhibiting further combustion. researchgate.net This intumescent behavior makes them excellent candidates for flame-retardant applications. rsc.org The high nitrogen content of both the phosphazene ring and the aziridinyl groups can also contribute to flame retardancy by releasing non-flammable gases upon decomposition, which dilute the flammable volatiles.
Research on related phosphazene structures has demonstrated their ability to enhance the thermal properties of various commercial polymers. For instance, the addition of phosphazene-based additives has been shown to significantly increase the decomposition temperature and char yield of epoxy resins and polypropylenes. rsc.orgresearchgate.net
| Feature | Contribution to Thermal Stability | Supporting Evidence from Related Systems |
| Phosphazene Backbone | High bond energy and inherent stability | Polyphosphazenes exhibit high decomposition temperatures. dtic.miltandfonline.com |
| Char Formation | Acts as an insulating barrier | Phosphazene-containing composites show increased char yields upon combustion. researchgate.net |
| High Nitrogen Content | Release of non-flammable gases | Nitrogen-containing flame retardants are known to be effective. |
Functional Materials Development
The unique electronic and structural properties of polyphosphazenes make them attractive for a range of functional material applications, moving beyond their traditional roles as stable and flame-retardant polymers. numberanalytics.comnih.gov
Non-linear optical (NLO) materials are essential for various photonic applications, including optical switching, frequency conversion, and data storage. jhuapl.eduresearchgate.net The development of polymeric NLO materials often involves incorporating chromophores with large hyperpolarizabilities into a stable polymer matrix. dtic.milmdpi.com
| NLO Property | Relevance of Phosphazene-Based Systems | Potential Role of this compound |
| Second-Order NLO | Requires non-centrosymmetric alignment of chromophores. | Crosslinking could lock chromophores in a favorable orientation. |
| Third-Order NLO | Dependent on the electronic structure and delocalization. | The phosphazene ring and attached groups can influence the overall electronic properties. |
Composite materials, which consist of a matrix reinforced with a filler, offer a combination of properties that are not achievable with a single material. Polyphosphazenes are attractive as matrix materials or as additives in composites due to their thermal stability, chemical resistance, and flame retardancy. researchgate.netacs.org
This compound, with its high reactivity, can act as an excellent adhesion promoter or coupling agent at the interface between the polymer matrix and the filler material. By reacting with both the matrix and the surface of the filler, it can create strong covalent bonds that improve the stress transfer between the two components, leading to enhanced mechanical properties of the composite.
Furthermore, the in-situ polymerization or crosslinking of this compound within a porous filler material could lead to the formation of organic-inorganic hybrid materials with tailored properties. Research on related systems has shown that phosphazene-based composites can exhibit improved thermal and mechanical properties. mdpi.com
| Composite Component | Function of this compound | Expected Improvement in Composite Properties |
| Matrix Additive/Crosslinker | Enhances crosslink density and matrix cohesion. | Increased strength, stiffness, and thermal stability. |
| Adhesion Promoter | Improves interfacial bonding between matrix and filler. | Enhanced load transfer and overall mechanical performance. |
Solid polymer electrolytes are a key component in the development of safer, all-solid-state lithium-ion batteries. gatech.edunih.gov Polyphosphazenes with oligo(ethyleneoxy) side chains have shown great promise as polymer hosts for lithium salts due to their high ionic conductivity at ambient temperatures. wikipedia.orgdtic.mil This high conductivity is attributed to the high flexibility of the phosphazene backbone, which facilitates segmental motion and, consequently, ion transport. nih.govacs.org
While this compound itself is not a typical candidate for an ionic conductor, its derivatives could be. The aziridinyl groups can be used as reactive sites to graft on ion-coordinating side chains, such as oligo(ethyleneoxy) groups. The resulting polymer, after complexation with a lithium salt, could function as a solid polymer electrolyte.
Moreover, the crosslinking ability of this compound could be utilized to create dimensionally stable, crosslinked polymer electrolyte membranes. dtic.milresearchgate.net This would address the issue of the poor mechanical strength often observed in amorphous, highly flexible polyphosphazene electrolytes. chalmers.se
| Property | Relevance of Polyphosphazene Electrolytes | Potential Contribution of this compound Derivatives |
| Ionic Conductivity | High segmental mobility of the phosphazene backbone promotes ion transport. nih.govacs.org | Functionalization with ion-coordinating groups. |
| Mechanical Stability | Amorphous polyphosphazenes can be mechanically weak. chalmers.se | Crosslinking can create a stable, self-standing membrane. |
| Thermal Stability | The phosphazene backbone is inherently stable. acs.orgnih.gov | Enhanced safety for battery applications. |
Nanomaterials and Nanocomposites: The Role of Aziridinyl-Functionalized Cyclophosphazenes
While specific research on the non-biological applications of "this compound" in nanomaterials is not extensively documented in publicly available literature, the broader class of aziridinyl-functionalized cyclophosphazenes and their polymeric derivatives have emerged as significant components in the development of advanced materials. Their unique chemical and physical properties, stemming from the inorganic phosphazene backbone and the reactive aziridinyl groups, make them valuable for creating sophisticated nanostructured materials and for tailoring the interfacial properties of various substrates.
Integration into Nanostructured Materials
The integration of aziridinyl cyclophosphazenes into nanostructured materials leverages their ability to act as cross-linking agents and precursors for complex polymer networks. The high reactivity of the aziridine rings allows for the formation of highly branched and three-dimensional polymer structures, which can serve as matrices for nanocomposites or as fundamental building blocks for novel nanomaterials.
These compounds can be incorporated into various polymeric systems to enhance their thermal stability, flame retardancy, and mechanical properties. The phosphorus-nitrogen backbone of the cyclophosphazene ring inherently contributes to flame resistance through mechanisms such as char formation and the release of non-combustible gases upon decomposition. When functionalized with aziridinyl groups, these molecules can be effectively cured within a polymer matrix, leading to the formation of a robust and stable nanostructured network.
For instance, aziridinyl phosphazenes have been investigated as curing agents in aqueous-based polyurethane coatings. In such systems, the aziridinyl groups react to form a cross-linked network, which can significantly improve the performance of the resulting material. The synergistic effect of phosphorus and nitrogen in the phosphazene core contributes to enhanced thermal stability and flame retardant properties. This is achieved through cooling of the condensed phase, dilution of combustible volatiles, and the formation of a protective carbonaceous char layer on the surface. researchgate.net
Furthermore, the versatility of cyclophosphazene chemistry allows for the synthesis of a wide array of derivatives that can be tailored for specific nanomaterial applications. By modifying the substituent groups on the phosphazene ring, it is possible to control properties such as solubility, reactivity, and compatibility with other materials. This has led to the development of cyclophosphazene-based materials for applications ranging from coatings and adhesives to advanced composites. nih.gov
The ability of polyphosphazenes to form hydrogels through cross-linking is another avenue for their integration into nanostructured materials. While the primary research has focused on materials like poly[bis(methoxyethoxyethoxy)phosphazene], the principle of radiation-induced cross-linking to form water-swellable membranes and hydrogels can be extended to other functionalized polyphosphazenes. nih.gov These hydrogels can encapsulate nanoparticles or other active molecules, creating functional nanocomposites.
| Property | Observation with Aziridinyl Phosphazene Curing Agent | Underlying Mechanism | Reference |
| Heat Release Rate | Significant decrease observed in polyurethane coatings. | Formation of a protective char layer, slowing thermal degradation. | researchgate.net |
| Thermal Stability | Increased thermal stability of the polymer matrix. | Synergistic effects of phosphorus and nitrogen leading to a more stable network. | researchgate.net |
| Mechanical Properties | Coatings exhibit excellent elasticity, impact resistance, and adhesion. | Efficient cross-linking by the aziridinyl groups creates a robust polymer network. | researchgate.net |
Surface Modification and Interfacial Science
The field of surface modification and interfacial science has significantly benefited from the application of cyclophosphazene derivatives. Their ability to be grafted onto various surfaces allows for the precise tailoring of surface properties such as hydrophobicity, adhesion, and biocompatibility. Aziridinyl cyclophosphazenes, with their reactive functional groups, are particularly well-suited for creating durable and functional surface coatings.
The general principle involves the reaction of the aziridinyl groups, or other reactive moieties on the cyclophosphazene ring, with functional groups present on a substrate's surface. This creates a covalently bonded, thin film of phosphazene-based material that alters the interfacial characteristics of the substrate. This approach has been explored for a variety of materials, including silica (B1680970) and other silicon-based substrates. researchgate.net
For example, cyclophosphazenes can be functionalized with groups that promote adhesion to specific surfaces. The remaining functional sites on the phosphazene ring can then be tailored to impart desired surface properties. This multi-functionality is a key advantage of using cyclophosphazenes as surface modifying agents. umich.edu The aziridine ring, being a reactive N-heterocycle, can participate in various ring-opening reactions, making it a versatile anchor for surface grafting. rsc.org
Research on fluorinated cyclophosphazenes has demonstrated their potential for creating hydrophobic coatings. These compounds, when deposited on surfaces like cotton textiles, can impart significant water repellency. researchgate.net While this specific example does not involve aziridinyl groups, it highlights the broader capability of functionalized cyclophosphazenes in surface science. The principles of surface functionalization are general, and aziridinyl derivatives could be employed to create surfaces with different functionalities.
| Application Area | Effect of Cyclophosphazene-Based Surface Modification | Key Functional Groups/Mechanisms | Reference |
| Coatings | Improved flame retardancy and thermal stability. | Phosphorus-nitrogen backbone, formation of protective char. | researchgate.net |
| Adhesion Promotion | Enhanced adhesion to various substrates. | Reactive functional groups (e.g., aziridinyl) forming covalent bonds with the surface. | nih.gov |
| Composite Materials | Improved interfacial adhesion between filler and matrix. | Surface grafting of functionalized cyclophosphazenes onto filler particles. | nih.gov |
| Hydrophobic Surfaces | Creation of water-repellent coatings. | Use of fluorinated substituents on the cyclophosphazene ring. | researchgate.net |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes
The synthesis of functionalized cyclophosphazenes is a well-established field, yet the efficient and controlled synthesis of octaziridinocyclotetraphosphazene presents ongoing challenges and opportunities for innovation.
Future research should focus on moving beyond traditional synthetic methods to achieve higher yields, better purity, and greater control over the substitution process. While the classical approach involves the nucleophilic substitution of octachlorocyclotetraphosphazene (B1205224) with aziridine (B145994), this method can be difficult to control, potentially leading to a mixture of partially substituted products and cross-linked polymers.
Promising avenues for investigation include:
Controlled Cyclization of Linear Oligomers: A novel approach for synthesizing phosphazene rings of a defined size involves the controlled cyclization of linear oligodichlorophosphazenes. mdpi.com Research into adapting this method, perhaps by using pre-functionalized linear precursors with aziridinyl groups, could offer a more direct and less hazardous route to the target molecule, minimizing the handling of volatile and toxic aziridine.
Living Cationic Polymerization Techniques: The development of living cationic polymerization of phosphoranimines has enabled the controlled synthesis of linear polyphosphazenes with defined chain lengths. rsc.orgnih.gov Exploring the possibility of synthesizing a linear poly(dichloro)phosphazene of a specific length and then inducing a back-biting cyclization reaction after substitution with aziridine could be a sophisticated strategy to obtain the desired eight-membered ring with high fidelity.
Alternative Precursor Chemistry: The use of alternative precursors to the standard octachlorocyclotetraphosphazene could open up new synthetic pathways. For instance, methods utilizing the reaction of PCl5 with tris(trimethylsilyl)amine (B75434) (N(SiMe3)3) proceed under milder conditions and could potentially be adapted for tetramer synthesis, offering a more controlled environment for subsequent functionalization with aziridine. mdpi.com Another approach could involve the use of triazaphospholes as starting materials for the construction of the phosphazene ring. tandfonline.com
Exploration of Advanced Functionalization Strategies
While the eight aziridinyl groups of this compound provide a high degree of functionality, further derivatization could unlock a new tier of complex, multifunctional molecules. The reactivity of the strained aziridine ring is a key area for exploration.
Future research should investigate:
Ring-Opening Reactions: The aziridinyl groups are susceptible to ring-opening by various nucleophiles. This could be exploited to graft other functional molecules onto the phosphazene core, creating dendrimeric or star-like architectures. For example, reacting this compound with alcohols, thiols, or secondary amines under controlled conditions could yield novel compounds with eight "arms" emanating from the central ring. This approach has been used to create dendrons from other cyclotriphosphazene (B1200923) cores. nih.gov
Controlled Polymerization Initiation: The aziridinyl groups can potentially act as initiators for cationic ring-opening polymerization of other cyclic monomers, such as cyclic ethers or esters. This would allow for the synthesis of well-defined graft copolymers where the this compound acts as a multifunctional macroinitiator, leading to materials with unique morphologies and properties.
Post-Assembly Modification: Similar to strategies developed for other polyphosphazenes, a "post-assembly" functionalization approach could be developed. acs.org This might involve synthesizing the this compound and then performing chemical modifications on the aziridine rings themselves, for example, through reactions at the nitrogen atom, to introduce new functionalities without disrupting the P-N backbone.
Supramolecular Assembly: The nitrogen atoms within the phosphazene ring and on the aziridinyl groups can participate in non-covalent interactions like hydrogen bonding and metal coordination. rsc.org The systematic exploration of these interactions could lead to the construction of complex supramolecular structures, such as host-guest complexes, liquid crystals, or coordination polymers, with this compound serving as a versatile building block. rsc.orgmdpi.com
Integration into Emerging Materials Technologies
The unique combination of a thermally stable inorganic core and eight reactive organic substituents makes this compound a prime candidate for integration into a variety of advanced materials.
Key areas for future application-oriented research include:
Advanced Flame Retardants: Phosphazene compounds are known for their flame-retardant properties due to their high phosphorus and nitrogen content. researchgate.net The exceptionally high nitrogen content of this compound, combined with the phosphorus backbone, suggests it could be a highly effective, halogen-free flame retardant. Research is needed to incorporate it into various polymer matrices (e.g., epoxy resins, polyurethanes) and to study the resulting materials' thermal stability and fire resistance. researchgate.nettandfonline.com
High-Performance Composite Materials: The reactive nature of the aziridinyl groups could be leveraged to create strong covalent bonds with matrix materials or reinforcing fillers like graphene oxide or carbon fibers. researchgate.net This could lead to the development of high-strength, thermally stable composites with enhanced interfacial adhesion. The functionalization of graphene oxide with cyclotriphosphazene has already shown promise in creating composites with improved thermal and mechanical properties. researchgate.net
Biomedical Scaffolds and Hydrogels: Polyphosphazenes are widely explored for biomedical applications due to their biocompatibility and biodegradability. nih.govrsc.org The aziridinyl groups in this compound could serve as reactive sites for cross-linking, enabling the formation of hydrogels. These hydrogels could be investigated for use in tissue engineering and controlled drug delivery, where the degradation rate and mechanical properties could be tuned by controlling the cross-linking density. rsc.org
Energy Storage Materials: The high nitrogen content and the potential for creating porous structures through controlled cross-linking could make materials derived from this compound interesting for energy storage applications. For example, as precursors for nitrogen-doped carbon materials used in supercapacitors or as solid polymer electrolytes after suitable modification. mdpi.com
Deeper Theoretical Insights into Structure-Property Relationships
A fundamental understanding of the electronic structure and bonding in this compound is crucial for predicting its reactivity and guiding the rational design of new materials.
Future theoretical and computational studies should focus on:
Electronic Structure and Bonding Analysis: While the bonding in simpler phosphazenes has been described as a combination of ionic bonding and negative hyperconjugation, the influence of eight electron-donating and highly strained aziridinyl groups on the P-N ring is not well understood. researchgate.net Computational methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis can be employed to elucidate the precise nature of the P-N bond, the charge distribution within the molecule, and the extent of electron delocalization. researchgate.netnih.govresearchgate.net
Reactivity and Reaction Mechanisms: Theoretical modeling can provide invaluable insights into the reaction pathways for both the synthesis and the functionalization of this compound. For instance, calculating the energy barriers for the stepwise substitution of chlorine atoms in octachlorocyclotetraphosphazene with aziridine could help in optimizing reaction conditions to maximize the yield of the fully substituted product. nih.gov Similarly, modeling the ring-opening reactions of the aziridinyl groups can help predict their reactivity towards different nucleophiles.
Predicting Material Properties: Computational simulations can be used to predict the bulk properties of materials incorporating this compound. For example, molecular dynamics simulations could be used to study the compatibility and interaction of this molecule with various polymer matrices, predicting its effectiveness as a flame retardant or a reinforcing agent. researchgate.net Quantum mechanical calculations could also help in predicting the electronic and optical properties of derived materials. nih.gov
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Octaziridinocyclotetraphosphazene with high purity?
- Methodological Answer : Synthesis requires precise control of stoichiometric ratios between cyclotetraphosphazene precursors and aziridine derivatives. Purification via column chromatography (using silica gel and non-polar solvents) or recrystallization is critical to isolate the target compound. Characterization should include <sup>31</sup>P NMR to confirm phosphorus-nitrogen bond formation and mass spectrometry for molecular weight validation .
- Data Validation : Compare experimental <sup>1</sup>H and <sup>13</sup>C NMR spectra with computational predictions (DFT calculations) to resolve ambiguities in structural assignments .
Q. How can spectroscopic techniques differentiate this compound from related phosphazene derivatives?
- Methodological Answer : Use a combination of:
- <sup>31</sup>P NMR : To identify phosphorus environments (e.g., non-equivalent P centers due to aziridine substitution).
- FT-IR : Detect N-H stretching (3200–3400 cm<sup>−1</sup>) and P=N vibrations (1200–1300 cm<sup>−1</sup>).
- X-ray crystallography : Resolve spatial arrangement and confirm cyclotetraphosphazene ring geometry .
- Contradiction Management : If spectral data conflicts with literature, re-examine synthesis conditions (e.g., solvent polarity, reaction time) to rule out byproducts .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the hydrolytic stability of this compound?
- Methodological Answer : Conduct pH-dependent kinetic studies in aqueous buffers (pH 2–12) at controlled temperatures. Monitor degradation via:
- UV-Vis spectroscopy : Track absorbance changes at λmax ~250 nm (associated with P=N bonds).
- HPLC : Quantify hydrolytic byproducts.
- Theoretical Modeling : Use molecular dynamics simulations to predict hydrolysis pathways and compare with experimental data .
- Data Interpretation : Reconcile discrepancies between experimental half-lives and computational predictions by adjusting solvation models or considering catalytic effects of trace metals .
Q. How can computational methods optimize the ligand-binding properties of this compound for catalytic applications?
- Methodological Answer :
- Docking Simulations : Screen potential substrates (e.g., organometallic complexes) using software like AutoDock Vina.
- Electronic Structure Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites.
- Experimental Validation : Compare simulated binding energies with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .
- Contradiction Analysis : If computational binding affinities diverge from experimental results, re-evaluate force field parameters or solvent effects in simulations .
Experimental Design & Data Analysis
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, reagent concentration).
- Quality Control : Implement in-line FT-IR for real-time monitoring of reaction progress.
- Statistical Analysis : Apply ANOVA to identify significant factors affecting yield/purity .
Q. How to address discrepancies between theoretical and experimental vibrational spectra?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
